(3S)-3-(acetylamino)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S)-3-acetamidobutanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
GONZZHIQIZBCNK-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Enantioselective and Stereocontrolled Synthesis of 3s 3 Acetylamino Butanoic Acid
Asymmetric Catalysis in the Production of (3S)-3-(acetylamino)butanoic acid
Asymmetric catalysis utilizes chiral catalysts to direct a chemical reaction towards the formation of a specific enantiomer. This approach is highly effective for synthesizing optically active compounds like this compound.
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules. In this method, a prochiral precursor is reduced using hydrogen gas in the presence of a chiral metal catalyst. The catalyst, typically a transition metal complexed with a chiral ligand, controls the stereochemical outcome of the reaction. For the synthesis of β-amino acids, this often involves the hydrogenation of a corresponding enamine or β-enamido ester.
An example of this approach is the use of rhodium complexes with chiral ferrocenyl ligands for the asymmetric hydrogenation of enamine esters. This method has been shown to produce β-amino esters with high enantiomeric excess (ee), which can then be converted to the desired N-acetylated butanoic acid. researchgate.net The choice of chiral ligand is critical, as it dictates the facial selectivity of the hydrogenation, leading to the desired (S)-configuration.
| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) |
| [Rh(COD)Cl]₂ / Chiral Ferrocenyl Ligand | Enamine Ester | (R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | >99% (after crystallization) |
Table 1: Example of Chiral Ligand-Mediated Asymmetric Hydrogenation for a β-Amino Acid Derivative. researchgate.net
Organocatalysis refers to the use of small organic molecules as catalysts. nih.gov This field has emerged as a powerful alternative to metal-based catalysis for various asymmetric transformations. For the synthesis of β-amino acid derivatives, organocatalysts can facilitate reactions such as the Mannich reaction, which forms a carbon-carbon bond and creates the chiral center. nih.gov
Chiral amines and their derivatives have been successfully employed as organocatalysts in the enantioselective Mannich reaction of α-cyanoesters with aldimines, yielding β-amino cyanoesters with high diastereo- and enantioselectivity. nih.gov These intermediates can then be further elaborated to afford the target this compound. The development of novel organocatalysts, including those based on the pyrrolidine (B122466) scaffold, continues to expand the scope and efficiency of these methods. mdpi.com
Transition metal catalysis encompasses a broad range of reactions beyond hydrogenation. Copper-catalyzed asymmetric hydroamination, for instance, provides a direct route to chiral β-amino acids and their derivatives. chinesechemsoc.orgchinesechemsoc.org This method involves the addition of an amine to an α,β-unsaturated carboxylic acid derivative, guided by a chiral copper catalyst. By carefully selecting the chiral ligand, high levels of regio- and enantiocontrol can be achieved. chinesechemsoc.org
Another approach involves the use of chiral nickel(II) complexes of Schiff bases. These complexes can be used to asymmetrically synthesize a variety of amino acids. nih.gov The nickel complex acts as a chiral template, directing the stereoselective alkylation or other modifications to produce the desired amino acid derivative.
| Metal | Ligand Type | Reaction Type | Key Feature |
| Copper | Chiral Phosphorous Ligands | Asymmetric Hydroamination | Direct preparation of β-amino acid derivatives with high regio- and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org |
| Nickel | Chiral Tridentate Ligands | Asymmetric Alkylation | Utilizes chiral Ni(II) complexes of Schiff bases for stereocontrolled synthesis. nih.gov |
Table 2: Examples of Transition Metal-Catalyzed Asymmetric Reactions for β-Amino Acid Synthesis.
Biocatalytic Pathways for Enantioselective this compound Production
Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes are highly specific catalysts that can operate under mild conditions, often with excellent enantioselectivity. mdpi.com
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the two enantiomers. Lipases are a common class of enzymes used for this purpose. mdpi.com
For the production of this compound, a racemic precursor, such as a racemic ester of 3-aminobutanoic acid, can be subjected to lipase-catalyzed hydrolysis or acylation. mdpi.comresearchgate.net The lipase (B570770) will selectively act on one enantiomer, leaving the other unreacted. For example, lipase-catalyzed hydrolysis of a racemic β-amino ester can yield the (S)-acid and the unreacted (R)-ester, which can be separated. mdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E value).
| Enzyme | Reaction Type | Substrate | Products | Enantioselectivity (E) |
| Lipase PSIM (from Burkholderia cepacia) | Hydrolysis | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | (S)-amino acids and (R)-amino esters | Excellent (≥99% ee for both) |
| Lipase A (from Candida antarctica) | N-acylation | Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | (R)-N-acylated product and unreacted (S)-amino ester | High |
Table 3: Examples of Enzyme-Mediated Kinetic Resolution for β-Amino Acid Derivatives. mdpi.comresearchgate.net
Lipases are particularly versatile in these strategies due to their stability in organic solvents and their ability to catalyze reactions like esterification and transesterification. researchgate.netnih.gov An example is the regioselective esterification of a molecule with multiple hydroxyl groups, where the lipase directs the acylation to a specific position. nih.gov For the synthesis of this compound, a chemoenzymatic route could involve the chemical synthesis of racemic 3-aminobutanoic acid, followed by enzymatic acylation to selectively produce the (S)-N-acetylated product.
Whole-Cell Biotransformations for Stereospecific this compound Synthesis
Whole-cell biotransformations offer an environmentally friendly and highly selective method for producing this compound. This approach utilizes the enzymatic machinery of microorganisms to catalyze stereospecific reactions, often with high enantiomeric excess.
A common strategy involves the enzymatic resolution of racemic esters of 3-aminobutanoic acid. For instance, various microbial lipases can selectively hydrolyze the ester of one enantiomer, allowing for the separation of the desired (S)- or (R)-amino acid. The unreacted ester, now enriched in the other enantiomer, can be isolated and hydrolyzed chemically. The choice of microorganism and reaction conditions, such as solvent and temperature, is crucial for achieving high enantioselectivity.
Another powerful whole-cell approach is the asymmetric amination of a prochiral ketone precursor. This can be achieved using transaminases, which transfer an amino group from a donor molecule to a ketone with high stereocontrol. Engineered E. coli strains overexpressing specific (S)-selective transaminases can be employed to convert a suitable ketoacid directly into (3S)-3-aminobutanoic acid, the immediate precursor to the target molecule. This method is highly efficient and atom-economical.
Resolution of Racemic this compound and its Precursors
Resolution is a classical technique for separating a racemic mixture into its constituent enantiomers. This can be applied to the final product or, more commonly, to a precursor like 3-aminobutanoic acid.
This method involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
For the resolution of racemic 3-aminobutanoic acid, chiral acids such as (R,R)-tartaric acid or (1S)-(+)-camphor-10-sulfonic acid are frequently used. The racemic amine reacts with the chiral acid to form two diastereomeric salts. Due to differences in their crystal lattice energies and solubilities, one salt will preferentially crystallize from a suitable solvent. The less soluble salt is collected by filtration, and the pure enantiomer of 3-aminobutanoic acid is then liberated by treatment with a base. Subsequent acetylation yields this compound.
| Chiral Resolving Agent | Target Compound | Typical Outcome |
| (R,R)-Tartaric acid | Racemic 3-aminobutanoic acid | Preferential crystallization of the (S)-amine salt |
| (1S)-(+)-Camphor-10-sulfonic acid | Racemic 3-aminobutanoic acid | Separation of enantiomers via salt formation |
This table illustrates common chiral resolving agents used for the precursors of this compound.
Chromatographic methods provide a powerful means for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique. The CSP interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The choice of CSP and mobile phase is critical for achieving effective separation. This method can be used for both analytical and preparative-scale separations of this compound or its precursors.
Preferential Crystallization Methods for Enantiomeric Enrichment
The resolution of racemic mixtures is a cornerstone of stereoselective synthesis, allowing for the isolation of a desired enantiomer from a 50:50 mixture. Since enantiomers possess identical physical properties, such as boiling point and solubility, their direct separation is not feasible. A widely employed and powerful strategy to overcome this challenge is through chemical resolution, which converts the enantiomers into diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and can be separated by conventional laboratory techniques like fractional crystallization. google.comnih.gov
For a racemic mixture of 3-aminobutanoic acid, a precursor to the target compound, resolution can be achieved by reacting it with an enantiomerically pure chiral resolving agent. google.com Common resolving agents for racemic acids are chiral bases, such as (R)-1-phenylethylamine or naturally occurring alkaloids like brucine (B1667951) and strychnine. google.com The reaction of the racemic acid with the chiral base forms a mixture of two diastereomeric salts.
For instance, reacting (R/S)-3-aminobutanoic acid with (R)-1-phenylethylamine would yield a mixture of two diastereomeric salts: [(R)-3-aminobutanoate:(R)-1-phenylethylammonium] and [(S)-3-aminobutanoate:(R)-1-phenylethylammonium]. Due to their different crystalline structures and solubilities, these salts can be separated by carefully controlled crystallization. One diastereomer will preferentially crystallize from the solution under specific conditions, while the other remains dissolved. nih.gov Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a strong acid, which regenerates the enantiomerically pure 3-aminobutanoic acid. google.com The completeness of the resolution is often monitored by measuring the optical rotation of the crystallized material; the process is continued until a constant maximum rotation is achieved. google.com
Another related technique is preferential enrichment (PE), which has been demonstrated for amino acid Schiff base complexes. sigmaaldrich.comnih.gov This process can involve polymorphic transitions during crystallization, leading to the enantioselective liberation of one enantiomer into the solution, thereby enriching the other in the solid phase. sigmaaldrich.comnih.gov
Advanced Synthetic Strategies for the Butanoic Acid Scaffold of this compound
Aza-Michael Addition Reactions
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction for synthesizing β-amino acids. researchgate.net To construct the butanoic acid scaffold, an appropriate Michael acceptor is a derivative of but-2-enoic acid (crotonic acid). The reaction involves the addition of an amine, such as ammonia (B1221849), to the β-position of the electron-deficient alkene.
The reaction can be catalyzed by various means to improve efficiency and selectivity. Lewis acids are common catalysts for aza-Michael additions. wikipedia.org Asymmetric conjugate addition represents a more advanced strategy to directly obtain the desired (S)-enantiomer. This can be achieved using chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. For example, asymmetric aza-Michael additions have been successfully applied to α,β-unsaturated carboxylic acids using integrated catalysts combining chiral thiourea (B124793) and arylboronic acid, affording optically active β-amino acid derivatives. organic-chemistry.org
The general scheme involves the reaction of a crotonate ester with an ammonia equivalent in the presence of a catalyst system to yield 3-aminobutanoate, which can then be further processed.
Table 1: Examples of Aza-Michael Addition for β-Amino Acid Synthesis
| Michael Acceptor | Nitrogen Source | Catalyst/Method | Product Type | Reference(s) |
|---|---|---|---|---|
| α,β-Unsaturated Ester | Hydroxylamine derivatives | Chiral Thiourea / Arylboronic Acid | Optically Active β-Amino Acid | organic-chemistry.org |
| Dimethyl Itaconate | Secondary Amines (e.g., Piperidine) | Lewis Acid or Uncatalyzed | β-Amino Diester | wikipedia.org |
| α,β-Unsaturated Carbonyl | 1,2-Benzisoxazole | Copper Hydride (CuH) with Chiral Ligand | Enantioenriched β-Amino Ester | researchgate.net |
| Enoyl Systems | Carbamates | Chiral Catalyst | N-Protected β-Amino Acid | organic-chemistry.org |
Reductive Amination and Related Stereoselective Transformations
Reductive amination is a highly versatile method for forming amines from carbonyl compounds. To synthesize the (3S)-3-aminobutanoic acid scaffold, the process would typically start with a β-keto ester, such as ethyl acetoacetate (B1235776). The reaction proceeds in two main stages: the reaction between the ketone and an amine source (like ammonia) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine.
Direct asymmetric reductive amination (DARA) is a particularly powerful variant that accomplishes this transformation in a single pot with high enantioselectivity. nih.gov This approach avoids the need to isolate the often-unstable imine intermediate. The stereocontrol is achieved by using a chiral catalyst for the reduction step. Ruthenium catalysts paired with chiral phosphine (B1218219) ligands, such as BINAP, have proven effective for the asymmetric hydrogenation of the C=N bond of the imine intermediate, yielding the chiral amine with high enantiomeric excess. nih.gov
For example, the reaction of ethyl acetoacetate with ammonia in the presence of a chiral Ru-BINAP catalyst and a reducing agent (like H₂) would directly yield ethyl (3S)-3-aminobutanoate. Subsequent hydrolysis of the ester group affords the target (3S)-3-aminobutanoic acid.
Table 3: Catalytic Systems for Stereoselective Reductive Amination
| Carbonyl Substrate | Amine Source | Catalyst System | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| β-Keto Ester | Ammonia | Ruthenium / BINAP Ligand | Chiral β-Amino Ester | Direct, high enantioselectivity | nih.gov |
| α,β-Unsaturated Carboxylic Acid | Ketimine | Copper Hydride (CuH) / Chiral Ligand | Unprotected β-Amino Acid | Reductive Mannich-type reaction | |
| Ketone | Amine | Sodium Triacetoxyborohydride (STAB) | Amine | General reductive amination | General Knowledge |
| α,β-Unsaturated Enamine | N/A | Rhodium / Chiral Phosphine Ligand | Chiral Amine | Asymmetric hydrogenation | nih.gov |
Chemical Transformations and Derivatization of 3s 3 Acetylamino Butanoic Acid
Functional Group Interconversions on the (3S)-3-(acetylamino)butanoic acid Core
The primary sites for chemical reactions on this compound are its carboxylic acid and N-acetamido functional groups. These groups can be selectively altered to create a diverse array of derivatives.
Carboxylic Acid Derivatization (e.g., Esterification, Amidation)
The carboxylic acid group is a prime target for derivatization, commonly through esterification and amidation reactions.
Esterification involves reacting the carboxylic acid with an alcohol, often in the presence of an acid catalyst, to form an ester. quora.com For example, the reaction of this compound with ethanol (B145695) would yield ethyl (3S)-3-(acetylamino)butanoate. epa.govyoutube.com This transformation is useful for protecting the carboxylic acid group during subsequent reactions or for modifying the compound's solubility and pharmacokinetic properties. A general representation of this reaction is the Fischer esterification, where a carboxylic acid and an alcohol react in the presence of a dehydrating agent. quora.com
Amidation , the formation of an amide by reacting the carboxylic acid with an amine, is another fundamental transformation. This reaction is central to the synthesis of peptides and other amide-containing molecules. The reaction typically requires a coupling agent to activate the carboxylic acid. The resulting amide, such as (3S)-3-(acetylamino)-4-amino-4-oxobutanoic acid, can be a key intermediate in the synthesis of more complex molecules. epa.gov
Table 1: Examples of Carboxylic Acid Derivatization
| Reactant | Reagent | Product | Transformation |
|---|---|---|---|
| This compound | Ethanol (in acid) | Ethyl (3S)-3-(acetylamino)butanoate epa.gov | Esterification |
| This compound | Amine (with coupling agent) | This compound amide | Amidation |
N-Acetamido Group Modifications
The N-acetamido group can also be chemically altered. A key modification is the removal of the acetyl group (deacetylation) to yield the corresponding primary amine, (S)-3-aminobutanoic acid. nih.gov This amine can then be reacted with various acylating or alkylating agents to introduce a wide range of substituents at the nitrogen atom. For instance, the amine can be protected with a tert-butoxycarbonyl (Boc) group to form 3-(((tert-butoxy)carbonyl)amino)butanoic acid, a common intermediate in peptide synthesis. nih.gov
Stereospecific Modifications at C-2 and C-4 Positions
Modifications at the C-2 and C-4 positions of the butanoic acid backbone allow for the introduction of further chemical diversity and stereocenters. While specific examples for this compound are not prevalent in the provided search results, general strategies in organic synthesis can be applied. For instance, the generation of an enolate at the C-2 position would allow for the stereoselective introduction of alkyl or other functional groups.
Synthesis of Analogues and Homologues of this compound
The synthesis of analogues and homologues is a critical strategy for exploring structure-activity relationships and developing new chemical entities.
Chain Elongation and Shortening Strategies
Chain Elongation refers to the extension of the carbon chain. While direct examples for this compound were not found, a common method for chain elongation of carboxylic acids is the Arndt-Eistert homologation. This process converts a carboxylic acid to its next higher homologue.
Chain Shortening involves the removal of a carbon atom from the chain. Degradative methods like the Hofmann or Curtius rearrangement, starting from the carboxylic acid derivative, could be employed for this purpose.
Introduction of Diverse Substituents and Heteroatoms
Creating analogues by introducing different chemical groups or replacing carbon atoms with other elements is a powerful approach to modify molecular properties.
Introduction of Diverse Substituents: A variety of substituents can be introduced at different positions of the molecule. For example, aryl groups can be introduced, as seen in the synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org Furthermore, the introduction of a thienylthio group at the 3-position leads to (3S)-3-(2-Thienylthio)butanoic Acid, demonstrating the possibility of incorporating sulfur-containing moieties. cphi-online.com
Introduction of Heteroatoms: Replacing a carbon atom in the chain with a heteroatom like oxygen or nitrogen can lead to novel structures with altered properties. For example, the synthesis of aza-peptides involves replacing an alpha-carbon with a nitrogen atom.
Table 2: Examples of Analogue Synthesis
| Starting Material | Transformation | Product |
|---|---|---|
| (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate | Asymmetric synthesis | (S)-3-(4-bromophenyl)butanoic acid orgsyn.org |
| Not specified | Introduction of a thienylthio group | (3S)-3-(2-Thienylthio)butanoic Acid cphi-online.com |
| 3-Aminobutanoic acid | N-Aryl amination with aryl halides | N-aryl amino butanoic acids sigmaaldrich.com |
Stereochemical Consequences of Structural Modifications
The inherent chirality of this compound is a critical determinant in the stereochemical outcomes of its chemical transformations. Any modification to its structure must consider the potential for retention, inversion, or racemization at the stereocenter.
Research into the derivatization of related chiral molecules, such as 3-aminobutyric acid, provides insights into the potential stereochemical behavior of this compound. For instance, in the synthesis of derivatives of (R)-3-aminobutanoic acid, reactions are carefully designed to proceed without disturbing the chiral center, thereby ensuring the enantiomeric purity of the final product. A multi-step synthesis starting from (R)-3-aminobutyric acid to produce (R)-3-aminobutanol involves esterification, amino protection, reduction, and deprotection, with each step selected to preserve the stereointegrity of the molecule. google.com
Similarly, the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid highlights the importance of controlling reaction conditions to prevent racemization. orgsyn.org In this process, the stereochemistry is maintained throughout the synthetic sequence, leading to a product with high optical purity. orgsyn.org These examples underscore the principle that derivatization of chiral building blocks like this compound requires careful selection of reagents and reaction conditions to maintain the desired stereochemistry.
The introduction of fluorine atoms into cyclic amino acids like proline has been shown to induce significant conformational changes due to stereoelectronic effects. beilstein-journals.org While not directly involving this compound, this research illustrates how the introduction of substituents can profoundly influence the three-dimensional structure and, consequently, the biological activity of a molecule. beilstein-journals.org Therefore, any modification to the butanoic acid backbone or the acetylamino side chain would be expected to have distinct stereochemical and conformational consequences.
Formation of Complex Molecular Architectures Incorporating this compound
The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it an ideal building block for the synthesis of larger and more complex molecules. These include macrocycles, oligomers, and conjugates with other important molecular scaffolds.
Macrocyclization and Oligomerization Reactions
The principles of macrocyclization can be illustrated by the conjugation of butanoic acid to β-cyclodextrin, a macrocyclic oligosaccharide. nih.gov In this work, butanoic acid was activated to its acid chloride and then reacted with β-cyclodextrin in the presence of a base to form an ester linkage. nih.gov This strategy could theoretically be adapted for this compound, where the carboxylic acid would be activated and reacted with a suitable di- or poly-functional molecule to initiate macrocyclization or oligomerization.
The formation of amide bonds is a common strategy for oligomerization. In the context of developing chiral catalysts, amide couplings are used to build complex scaffolds. nih.gov For instance, an acid fragment can be coupled with an amine using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). nih.gov This type of reaction could be applied to this compound, where the carboxylic acid of one molecule reacts with the deprotected amino group of another (after hydrolysis of the acetyl group) to form a dimer or larger oligomer. The reaction conditions for such transformations are crucial and often require optimization.
| Reagent | Role in Transformation | Potential Application with this compound |
| Oxalyl chloride | Activates carboxylic acids to acid chlorides. nih.gov | Activation of the carboxyl group for subsequent reactions like esterification or amidation. |
| Sodium hydride | Acts as a base to deprotonate hydroxyl groups. nih.gov | Could be used in reactions involving the hydroxyl group if the acetylamino group were modified. |
| EDC/HOBt | Coupling reagents for amide bond formation. nih.gov | Dimerization or oligomerization of this compound after deacetylation. |
| Benzyl chloroformate | Derivatizing agent for carboxylic acids. bevital.no | Could be used to protect or modify the carboxyl group. |
Conjugation with Peptidomimetic Scaffolds
The structural similarity of this compound to β-amino acids makes it an attractive component for incorporation into peptidomimetic scaffolds. Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability.
The derivatization of γ-amino butyric acid (GABA) analogues for analytical purposes demonstrates the reactivity of the amino and carboxylic acid groups, which are also present in this compound (after deacetylation). researchgate.net Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in combination with EDC are used to derivatize carboxylic acids for LC-MS analysis. nih.gov This highlights the potential for conjugating this compound to other molecules through its carboxyl group.
The development of new chiral phosphoric acid catalysts has involved the use of amino acid derivatives in their synthesis. nih.gov This indicates the feasibility of incorporating chiral building blocks like this compound into larger, functional molecular systems. The acetylamino group could either be retained to influence the local conformation or be removed to allow for further derivatization at the amino position.
Development of Chiral Scaffolds from this compound
The inherent chirality of this compound makes it a valuable starting material for the development of new chiral scaffolds. These scaffolds can serve as frameworks for the synthesis of a wide range of enantiomerically pure compounds.
The synthesis of chiral catalysts often relies on the use of chiral building blocks. nih.gov For example, the 2,2'-binaphthol scaffold, which possesses axial chirality, is a common feature in many chiral phosphoric acid catalysts. nih.gov While structurally different, this illustrates the principle of using a chiral molecule as the foundation for a larger, functional architecture. This compound could be envisioned as the core of a new class of chiral ligands or catalysts, where modifications to its structure would allow for the fine-tuning of its steric and electronic properties.
Advanced Spectroscopic and Chromatographic Characterization in 3s 3 Acetylamino Butanoic Acid Research
Enantiomeric Excess and Stereopurity Determination
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) coupled with a chiral stationary phase is another powerful technique for determining the enantiomeric purity of volatile derivatives of amino acids. For GC analysis, (3S)-3-(acetylamino)butanoic acid must first be derivatized to increase its volatility.
Derivatization and Analysis:
A common derivatization process involves a two-step reaction: esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com This process must be carefully controlled to prevent racemization. mdpi.comsigmaaldrich.com
Chiral stationary phases, such as those based on cyclodextrins (e.g., CHIRALDEX G-TA) or chiral amino acid derivatives (e.g., Chirasil-Val), are used to separate the derivatized enantiomers. sigmaaldrich.comsigmaaldrich.comuni-tuebingen.de
GC offers high sensitivity and resolution, making it suitable for detecting minute deviations from racemic compositions. uni-tuebingen.decreative-proteomics.com The precision of GC methods for determining enantiomeric fractions can be very high, often better than 0.08%. uni-tuebingen.de
NMR Spectroscopy with Chiral Shift Reagents for Enantiomeric Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). These reagents interact with the enantiomers of this compound to form diastereomeric complexes that exhibit distinct NMR signals.
Methodology and Principles:
Chiral Shift Reagents: Lanthanide complexes, such as Eu(hfc)₃ (tris(3-(heptafluoropropyl)hydroxymethylene)-d-camphorato)europium(III)), are classic examples of CSRs. libretexts.orgharvard.edu These reagents induce chemical shift differences between the signals of the two enantiomers, allowing for their integration and the calculation of enantiomeric excess. libretexts.orgnih.gov
Chiral Solvating Agents: CSAs, such as BINOL-based amino alcohols, can also be used to differentiate enantiomers of carboxylic acids. nih.gov The formation of diastereomeric solvates leads to separate NMR signals for each enantiomer. nih.gov
The success of this method depends on achieving sufficient separation of the signals of the enantiomers. libretexts.org The choice of solvent is crucial, with polar solvents like acetonitrile (B52724) sometimes providing better resolution for polar analytes. harvard.edu
Structural Elucidation of this compound and its Derivatives
A combination of spectroscopic techniques is employed for the unambiguous structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the methyl protons of the acetyl group, the methyl protons at the chiral center, the methylene (B1212753) protons, and the methine proton. docbrown.infochemicalbook.com The chemical shifts of these protons are influenced by the electronegativity of neighboring atoms. youtube.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the acetyl group, the methine carbon, the methylene carbon, and the two methyl carbons. docbrown.infobiointerfaceresearch.com
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). These experiments are invaluable for confirming the connectivity of the atoms within the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Butanoic Acid Derivatives
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Carboxyl H | ~10-13 | - | docbrown.info |
| Carboxyl C | ~170-185 | ~180.7 | docbrown.infodocbrown.info |
| α-CH₂ | ~2.2-2.5 | ~36.1 | docbrown.infodocbrown.info |
| β-CH₂ | ~1.6-1.8 | ~18.2 | docbrown.infodocbrown.info |
| γ-CH₃ | ~0.9-1.0 | ~13.5 | docbrown.infodocbrown.info |
| Acetyl CH₃ | ~1.9-2.1 | ~20-30 | nih.govfrontiersin.org |
| Acetyl C=O | ~170 | ~170 | nih.govfrontiersin.org |
| Note: These are general predicted ranges and can vary based on solvent and specific molecular structure. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Mass Spectrometry (MS): MS analysis of β-peptides and their derivatives can reveal their sequence through characteristic fragmentation patterns. chimia.ch For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of specific groups, such as the acetyl group or the carboxylic acid group. nist.govdocbrown.info
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of the molecule. nih.govmdpi.com This is crucial for confirming the molecular formula of this compound and its derivatives. mdpi.com Techniques like electrospray ionization (ESI) are commonly used for the analysis of amino acids and their derivatives. chimia.chresearchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a powerful non-destructive approach to investigate the functional groups and conformational properties of this compound. By analyzing the vibrational modes of the molecule, researchers can confirm its structural integrity and gain insights into intramolecular and intermolecular interactions.
This compound is characterized by a secondary amide and a carboxylic acid functional group. These groups give rise to distinct vibrational bands in the IR and Raman spectra. The secondary amide group is notable for its characteristic absorptions: the N-H stretching vibration, the C=O stretching vibration (known as the Amide I band), and the N-H in-plane bending vibration coupled with C-N stretching (known as the Amide II band). spectroscopyonline.comquimicaorganica.org The carboxylic acid group is identified by the O-H stretching and the C=O stretching vibrations. youtube.com
In the solid state, intermolecular hydrogen bonding significantly influences the positions and shapes of the N-H and O-H stretching bands, typically causing them to broaden and shift to lower wavenumbers. spcmc.ac.inlibretexts.org For instance, the O-H stretch of the carboxylic acid can appear as a very broad band spanning from 3300 to 2500 cm⁻¹. youtube.com The N-H stretch of the secondary amide is expected in the 3370 to 3170 cm⁻¹ range. spectroscopyonline.com
The Amide I band is one of the most intense absorptions in the IR spectrum of amides and is very sensitive to the peptide backbone conformation. For secondary amides, this band typically appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.com The Amide II band, found between 1570 and 1515 cm⁻¹ for solid-state secondary amides, is also conformationally sensitive. spectroscopyonline.comspcmc.ac.in The combination of the Amide I and II bands provides a diagnostic fingerprint for the secondary amide linkage in this compound. nih.gov
A theoretical and experimental study on acetylated lysine (B10760008) has demonstrated the utility of IR and Raman spectroscopy in distinguishing different acetylation sites through characteristic bands in the 1500-1700 cm⁻¹ and 3200-3400 cm⁻¹ regions. cas.cnnih.gov This approach can be extrapolated to confirm the N-acetylation in this compound.
Table 1: Predicted FT-IR and FT-Raman Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) | Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | Weak | Broad, Strong (IR) |
| Secondary Amide | N-H stretch | 3370-3170 | 3370-3170 | Medium |
| Aliphatic C-H | C-H stretch | 2950-2850 | 2950-2850 | Medium to Strong |
| Carbonyl (Acid) | C=O stretch | ~1710 | ~1710 | Strong |
| Carbonyl (Amide) | Amide I (C=O stretch) | 1680-1630 | 1680-1630 | Strong |
| Secondary Amide | Amide II (N-H bend, C-N stretch) | 1570-1515 | 1570-1515 | Medium to Strong |
| Carboxylic Acid | C-O stretch | 1300-1200 | Weak | Medium |
| Secondary Amide | C-N stretch | ~1250 | ~1250 | Medium to Weak |
Note: The exact positions and intensities of the bands can vary depending on the physical state of the sample (solid, liquid, or in solution) and the extent of hydrogen bonding.
X-ray Crystallography for Absolute Stereochemistry Assignment
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and crucially, for assigning the absolute stereochemistry of chiral centers. nih.gov For this compound, this technique would provide unequivocal proof of the (S)-configuration at the C3 carbon atom.
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice. libretexts.org The resulting diffraction pattern, a unique arrangement of spots of varying intensities, is collected and analyzed. nih.gov By applying Fourier transform methods to the diffraction data, a three-dimensional electron density map of the molecule can be generated. libretexts.org
From this map, the precise coordinates of each atom (excluding hydrogen atoms, which have very low electron density) in the unit cell can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
To establish the absolute configuration of the chiral center, anomalous dispersion effects are often utilized. mdpi.com When the wavelength of the X-rays is near an absorption edge of one of the atoms in the crystal, that atom will scatter the X-rays with a slight phase shift. This effect, known as anomalous scattering, breaks the centrosymmetry of the diffraction pattern (Friedel's law), meaning that the intensities of reflections (h,k,l) and (-h,-k,-l) are no longer identical. By carefully measuring and comparing the intensities of these "Friedel pairs," the absolute spatial arrangement of the atoms can be determined, thus confirming the (S) or (R) configuration of the chiral center. mdpi.com For organic molecules composed primarily of light atoms, synchrotron radiation sources are often employed to tune the X-ray wavelength to an absorption edge and maximize the anomalous signal. nih.gov
While a crystal structure for this compound is not publicly available in the search results, the methodology described is standard for the structural elucidation of chiral molecules. The resulting crystallographic data would be presented in a standardized format, including the parameters provided in the hypothetical table below.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Example Value |
| Chemical Formula | C₆H₁₁NO₃ |
| Formula Weight | 145.16 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.890 |
| b (Å) | 8.450 |
| c (Å) | 15.210 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 756.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.275 |
| Flack Parameter | 0.05(10) |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallographic analysis. A Flack parameter close to zero for a known chiral compound confirms the correctness of the assigned absolute stereochemistry.
Advanced Separation Science for this compound Systems
As this compound is a chiral molecule, the development of effective methods to separate it from its (R)-enantiomer is crucial for both analytical and preparative purposes. Advanced separation techniques, particularly enantioselective high-performance liquid chromatography (HPLC), are indispensable tools for this task. nih.gov
The enantiomeric separation of chiral compounds by HPLC can be achieved through two main strategies: direct and indirect methods.
Direct methods involve the use of a chiral stationary phase (CSP). sigmaaldrich.com These are packing materials for HPLC columns that are themselves chiral. The enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times and thus, separation. A variety of CSPs are commercially available and have been successfully used for the separation of amino acids and their derivatives. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotic-based CSPs (e.g., teicoplanin), and Pirkle-type CSPs. sigmaaldrich.comnih.gov The choice of CSP and the mobile phase composition are critical for achieving optimal separation. For N-derivatized amino acids like this compound, polysaccharide-based and macrocyclic antibiotic CSPs are often effective. sigmaaldrich.comphenomenex.com
Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. Common CDAs for amino acids include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC). nih.gov The choice of CDA depends on the functional groups present in the analyte and the desired detection method (e.g., UV or fluorescence).
The separation of β-amino acids and their derivatives often presents unique challenges compared to their α-amino acid counterparts. However, successful enantioselective separations of various β-amino acids have been reported using both direct and indirect HPLC methods. nih.govnih.govhilarispublisher.com For instance, ligand-exchange chromatography, either with a chiral selector in the mobile phase or on a chiral stationary phase, has proven effective for resolving β-methyl-amino acids. nih.gov
Table 3: Overview of Chiral Separation Techniques Applicable to this compound
| Technique | Principle | Stationary Phase | Mobile Phase Example | Detection |
| Direct HPLC | Diastereomeric interactions with a chiral stationary phase. | Polysaccharide-based (e.g., Lux Cellulose-1) | Hexane/Isopropanol/Trifluoroacetic Acid | UV |
| Macrocyclic antibiotic-based (e.g., Chirobiotic T) | Methanol/Acetic Acid/Triethylamine | UV, MS | ||
| Indirect HPLC | Formation of diastereomers with a chiral derivatizing agent. | Achiral (e.g., C18) | Acetonitrile/Water gradient with buffer | UV, Fluorescence, MS |
| Ligand-Exchange Chromatography | Formation of transient diastereomeric metal complexes. | Chiral ligand-exchange (e.g., L-hydroxyproline-based) | Aqueous buffer with Cu(II) ions | UV |
The selection of the most appropriate separation method depends on the specific requirements of the analysis, such as the scale of the separation (analytical vs. preparative), the required sensitivity, and the available instrumentation. The combination of HPLC with mass spectrometry (LC-MS) is particularly powerful for the analysis of complex samples, providing both separation and mass identification. nih.govacs.org
Computational and Theoretical Investigations of 3s 3 Acetylamino Butanoic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules at the electronic level.
HOMO-LUMO Analysis and Charge Transfer Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its ability to participate in electronic transitions. A lower energy gap generally suggests higher reactivity.
An analysis for (3S)-3-(acetylamino)butanoic acid would calculate the energies of these frontier orbitals and map their spatial distribution to identify regions susceptible to electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could elucidate the strength and nature of intramolecular hydrogen bonds and other stabilizing interactions that influence its conformation.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.
Prediction of Solution-State Conformations and Dynamics
An MD simulation of this compound in a solvent, such as water, would track the movements of all atoms over time. This would reveal the most populated conformations of the molecule in solution and the dynamic transitions between them. Such a study would be invaluable for understanding how the molecule behaves in a biological context.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool to unravel the complex mechanisms of chemical reactions at a molecular level. For a molecule such as this compound, understanding its formation mechanism is crucial for optimizing synthesis protocols and controlling product selectivity.
The formation of this compound typically involves the creation of an amide bond between a β-amino acid precursor, (3S)-3-aminobutanoic acid, and an acetylating agent. Computational transition state analysis allows for the detailed examination of this reaction pathway. Using methods like Density Functional Theory (DFT), researchers can model the potential energy surface of the reaction, identifying the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them.
While specific studies on this compound are not extensively documented in public literature, the principles can be inferred from computational studies on similar amide bond formations. For instance, DFT calculations, often employing functionals like B3LYP with basis sets such as cc-pVDZ, are used to optimize the geometries of all species along the reaction coordinate. The transition state is characterized by being a first-order saddle point on the potential energy surface, with a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
The energy barrier, calculated as the difference in energy between the transition state and the reactants, is a key determinant of the reaction rate. A lower energy barrier implies a faster reaction. Computational models can also explore the role of catalysts or different solvent environments on the transition state geometry and energy, providing a rationale for experimentally observed reaction enhancements. For example, the formation of a peptide bond, a type of amide bond, has been studied computationally, revealing the intricate network of hydrogen bonds and electronic effects that stabilize the transition state.
Table 1: Illustrative Data from a Hypothetical Transition State Analysis of Amide Formation
| Species | Relative Energy (kcal/mol) | Key Interatomic Distances (Å) | Imaginary Frequency (cm⁻¹) |
| Reactants (Amino acid + Acetylating agent) | 0.0 | N-C(carbonyl) > 3.0 | N/A |
| Pre-reaction Complex | -5.2 | N-C(carbonyl) ~ 2.8 | N/A |
| Transition State | +15.8 | N-C(carbonyl) ~ 2.1 | -250i |
| Product Complex | -10.5 | N-C(carbonyl) ~ 1.4 | N/A |
| Products | -2.3 | N-C(carbonyl) ~ 1.4 | N/A |
This table is a generalized representation of data that would be generated from a DFT study on amide bond formation. The values are illustrative and not from a specific study on this compound.
Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. In the context of this compound, this could involve predicting which sites on the precursor molecules are most likely to react or forecasting the stereochemical outcome of the synthesis.
Reactivity can be assessed using a variety of computed molecular descriptors. For instance, the distribution of electrostatic potential (ESP) on the molecular surface can identify nucleophilic and electrophilic sites. In the formation of this compound, the nitrogen atom of the amino group in (3S)-3-aminobutanoic acid would be expected to have a negative ESP, indicating its nucleophilic character, while the carbonyl carbon of the acetylating agent would exhibit a positive ESP, marking it as the electrophilic center.
Frontier Molecular Orbital (FMO) theory is another powerful tool. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. For a nucleophilic attack, the interaction between the HOMO of the nucleophile (the amino acid) and the LUMO of the electrophile (the acetylating agent) is key. A smaller HOMO-LUMO gap generally correlates with higher reactivity.
Selectivity, particularly stereoselectivity, is a critical aspect of synthesizing a chiral molecule like this compound. Computational modeling can be used to compare the energies of different transition states leading to different stereoisomers. A lower activation energy for the transition state leading to the (S)-enantiomer would explain the observed selectivity in an asymmetric synthesis.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling for this compound Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties, respectively. For derivatives of this compound, these models can be instrumental in designing new molecules with desired characteristics without the need for exhaustive experimental synthesis and testing.
To develop a QSRR or QSPR model, a dataset of molecules with known activities or properties is required. For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic structure (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges).
Quantum chemical descriptors: Calculated using quantum mechanics (e.g., solvation energy).
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the observed activity or property.
While specific QSRR/QSPR studies on derivatives of this compound are not readily found, the methodology is widely applied to peptides and amino acid derivatives. nih.gov For example, a QSPR model could be developed to predict the lipophilicity (logP) of a series of this compound derivatives with different substituents. This would be valuable in drug design, as lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Example of Descriptors Used in a QSPR Model for Predicting a Property of Amino Acid Derivatives
| Derivative | Experimental Property (e.g., logP) | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | HOMO Energy (Descriptor 3) |
| Derivative 1 | 1.2 | 159.17 | 66.4 | -0.25 |
| Derivative 2 | 1.5 | 173.19 | 66.4 | -0.26 |
| Derivative 3 | 0.8 | 175.15 | 75.6 | -0.28 |
| Derivative 4 | 2.1 | 187.22 | 66.4 | -0.24 |
This table is illustrative and shows the type of data that would be compiled for a QSPR study. The values are hypothetical.
The predictive power of the resulting model is assessed through various validation techniques, such as cross-validation and the use of an external test set of molecules not used in the model's development. A robust and validated QSRR/QSPR model can then be used to predict the properties of novel, unsynthesized derivatives of this compound, thereby guiding and accelerating the research and development process.
Strategic Utility of 3s 3 Acetylamino Butanoic Acid in Organic Synthesis and Materials Science
(3S)-3-(acetylamino)butanoic acid as a Chiral Building Block
The well-defined stereochemistry of this compound makes it an attractive starting material for asymmetric synthesis. The "chiral pool" approach, which utilizes readily available enantiopure compounds from nature, is a cornerstone of modern organic synthesis, and this acetylated amino acid derivative fits well within this strategy.
Development of Chiral Reagents and Catalysts from this compound
While direct and extensive research on the development of chiral reagents and catalysts specifically derived from this compound is not widely documented, the structural motifs present in the molecule suggest significant potential in this area. Chiral ligands for asymmetric catalysis often feature amide functionalities and stereogenic centers to create a well-defined chiral environment around a metal center. The N-acetyl group and the adjacent stereocenter in this compound could be elaborated into more complex ligand scaffolds. For instance, the carboxylic acid moiety provides a handle for attachment to other molecular frameworks or for coordination to metal centers.
The development of chiral ligands from readily available amino acids is a common strategy in asymmetric catalysis. These ligands have been successfully employed in a variety of transformations, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions. By analogy, derivatives of this compound could be envisioned as ligands for transition metal catalysts, where the amide carbonyl and the carboxylate could act as bidentate coordinating groups, influencing the stereochemical outcome of a catalyzed reaction.
Stereoselective Synthesis of Complex Organic Molecules
The use of chiral building blocks is fundamental to the total synthesis of complex natural products and pharmaceutically active compounds. The stereocenter in this compound can be transferred to a target molecule, ensuring the correct absolute stereochemistry. Its bifunctional nature allows for sequential or orthogonal transformations of the carboxylic acid and the acetylamino groups.
An example of the strategic use of a related chiral synthon is the efficient stereoselective synthesis of a potent interleukin-1β converting enzyme (ICE) inhibitor. scbt.com In this multi-step synthesis, a chiral butanoic acid derivative serves as a key component to introduce the desired stereochemistry into the final complex molecule. scbt.com Although this example does not use this compound directly, it highlights the utility of such chiral C4 synthons in building intricate molecular frameworks with high stereocontrol. The acetylamino group can act as a directing group or be further transformed into other functionalities as required by the synthetic route.
The application of such chiral building blocks is crucial in the synthesis of molecules where biological activity is highly dependent on the stereochemistry. The principles of stereoselective synthesis, often relying on chiral starting materials, are well-established for creating single enantiomers of complex molecules. scbt.comnih.gov
Incorporation of this compound into Functional Materials
The unique structural features of this compound also make it an interesting candidate for the development of novel functional materials. The combination of chirality and hydrogen-bonding capabilities can be exploited to create ordered structures with specific properties.
Design and Synthesis of Chiral Polymers and Frameworks
Chiral polymers have gained significant attention for their applications in chiral separations, asymmetric catalysis, and chiroptical materials. Monomers derived from this compound can be polymerized to create chiral polymers. The carboxylic acid can be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ester, or it can be used in condensation polymerizations to form polyamides or polyesters.
The resulting polymers would possess pendant chiral acetylamino side chains, which could impart specific recognition capabilities. For example, research has shown that chiral polymers can be used for the kinetic resolution of racemic mixtures. In one study, a novel lysine-bearing vinyl monomer was synthesized and polymerized to create a chiral polymer that was effective in the fractional crystallization of racemic amino acids. uni-bayreuth.de This demonstrates the principle of using chiral polymer additives to induce stereospecific interactions. A polymer derived from this compound could potentially exhibit similar capabilities for the resolution of other classes of racemic compounds.
The regular arrangement of the chiral side chains along the polymer backbone can lead to the formation of helical structures, which can further enhance the chiroptical properties of the material.
Self-Assembly and Supramolecular Chemistry Involving this compound Moieties
Self-assembly is a powerful strategy for the bottom-up fabrication of well-defined nanostructures. The amide and carboxylic acid groups in this compound are excellent hydrogen bond donors and acceptors, respectively. This makes the molecule prone to forming intermolecular hydrogen-bonded networks, which are crucial for the formation of ordered supramolecular structures.
The self-assembly of amino acids and their derivatives into well-ordered structures like nanotubes, vesicles, and gels is a topic of intense research. These structures are held together by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The chirality of the building blocks often plays a critical role in directing the formation of these supramolecular assemblies. Studies on the self-assembly of aromatic amino acids have shown that chirality can significantly influence the kinetics and morphology of the resulting nanostructures. mdpi.com
While specific studies on the self-assembly of this compound are not prevalent, the fundamental principles of hydrogen bonding in similar systems are well-understood. uni-bayreuth.de The N-H and C=O groups of the amide, along with the -COOH group, can participate in the formation of extensive hydrogen-bonded chains and sheets, leading to the formation of ordered solid-state structures or gels in appropriate solvents.
Precursors for Advanced Chemical Entities (excluding direct therapeutic use)
Beyond its direct use as a chiral building block, this compound can serve as a precursor for the synthesis of other valuable chemical entities. The combination of functional groups allows for a range of chemical transformations to access diverse molecular scaffolds.
The acetylamino group can be hydrolyzed to reveal the corresponding primary amine, (3S)-3-aminobutanoic acid. This β-amino acid is a valuable building block in its own right, finding application in the synthesis of β-peptides, which are peptidomimetics with unique conformational properties and resistance to enzymatic degradation. β-peptides can adopt stable secondary structures, such as helices and sheets, and have been explored for various applications, including the inhibition of protein-protein interactions.
Furthermore, the chiral nature of this compound makes it a suitable starting material for the synthesis of various chiral heterocycles. Through a series of transformations, the carbon backbone and functional groups can be manipulated to form ring structures containing nitrogen and oxygen, which are common motifs in many biologically active compounds and advanced materials. For instance, derivatives of butanoic acid are key intermediates in the synthesis of various complex molecules. scbt.com
Below is a table summarizing the potential applications of this compound based on its structural features:
| Structural Feature | Potential Application |
| (S)-Stereocenter | Chiral auxiliary in asymmetric synthesis, source of chirality in complex molecules. |
| Carboxylic Acid | Site for derivatization, attachment to solid supports, coordination to metal centers, polymerization. |
| N-Acetyl Group | Hydrogen bonding motif, can be hydrolyzed to a primary amine for further functionalization. |
| C4 Backbone | Versatile scaffold for the synthesis of various small molecules and heterocycles. |
Synthesis of Molecular Probes and Analytical Standards
The unique structural features of this compound make it a plausible, though not widely documented, precursor for the development of sophisticated molecular tools. Molecular probes are essential for visualizing and understanding biological processes, and the chirality of this compound could be leveraged to create probes with high specificity for stereoselective biological targets.
Although specific examples of molecular probes derived directly from this compound are not prevalent in readily accessible literature, its structural motif is analogous to components of larger, biologically active molecules. For instance, N-acetylated amino acids are integral to various biological recognition events. The synthesis of N-acetyl-beta-alanine nitrate (B79036) has been patented, indicating its utility as a starting material for further chemical transformations. google.com This suggests that this compound could be similarly activated and incorporated into more complex structures designed as molecular probes.
As an analytical standard, a well-characterized sample of this compound would be crucial for the accurate quantification and identification of this compound in various matrices. High-purity analytical standards are fundamental for quality control in research and industrial production. The table below outlines the key chemical identifiers for N-acetyl-beta-alanine, the parent structure of the (3S) enantiomer.
| Identifier | Value |
| IUPAC Name | 3-acetamidopropanoic acid |
| CAS Number | 3025-95-4 |
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 g/mol |
| Source: | nih.gov |
Note: The data in this table pertains to the racemic N-acetyl-beta-alanine.
Role in the Synthetic Development of Agrochemicals and Specialty Chemicals
The application of chiral building blocks in the agrochemical industry is a growing field, driven by the need for more effective and environmentally benign pesticides and herbicides. The stereochemistry of active ingredients can significantly influence their biological activity and degradation pathways. While direct evidence of this compound's incorporation into commercial agrochemicals is scarce, its potential as a chiral synthon is noteworthy.
In the realm of specialty chemicals, particularly in materials science, compounds like this compound can serve as monomers or additives to create polymers with specific properties. For example, the N-alkylation of β-alanine has been shown to facilitate the synthesis of polyamino acid-based nano-agents, highlighting the versatility of the β-alanine scaffold. nih.gov The chirality of the (3S) enantiomer could be exploited to produce biodegradable polymers with defined stereostructures, influencing their physical properties such as crystallinity and degradation rate.
The synthesis of derivatives, such as N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine, demonstrates how N-acylated beta-alanine (B559535) structures can be used to introduce specific functionalities into peptides for creating cross-linked materials and conjugates. nih.gov This underscores the potential for this compound to be a versatile component in the design of novel materials.
Future Prospects and Emerging Research Trajectories for 3s 3 Acetylamino Butanoic Acid
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of (3S)-3-(acetylamino)butanoic acid and related β-amino acids will increasingly prioritize green and sustainable practices. Research is shifting away from classical multi-step syntheses toward more efficient and environmentally benign strategies.
A primary focus is the use of biocatalysis. Enzymes like ω-transaminases are gaining significant attention for their ability to produce chiral amines and β-amino acids with high enantioselectivity under mild conditions. rsc.orgnih.gov For instance, ω-transaminases have been successfully used for the kinetic resolution of racemic β-amino acids, achieving excellent enantiomeric excess (>99%) and approximately 50% conversion. nih.gov The development of robust ω-transaminases with specific activity towards aliphatic substrates like the precursor to this compound is a key research goal. Furthermore, the enzymatic N-acetylation of the amino group, potentially using N-acetyltransferases (NATs) which source the acetyl group from acetyl-coenzyme A (Ac-CoA), presents a sustainable alternative to traditional chemical acetylation methods. wikipedia.orgwikipedia.org
Another promising avenue is the development of heterogeneous chiral catalysts. These catalysts, which can be easily separated from the reaction mixture and recycled, align with the principles of sustainable chemistry. For example, a Zn(II)-salen complex encapsulated within a zeolite framework has been shown to be an effective and recyclable heterogeneous catalyst for synthesizing chiral β-aminoketone derivatives, maintaining high yield and enantioselectivity over multiple cycles. researchgate.net Applying similar host-guest catalytic systems to the asymmetric synthesis of β-amino acid precursors could offer a scalable and sustainable manufacturing process.
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Biocatalysis (e.g., ω-Transaminase) | High enantioselectivity, mild reaction conditions. rsc.orgnih.gov | Reduced environmental impact, high purity of stereoisomers. | Enzyme discovery and engineering for specific substrates, process optimization. |
| Heterogeneous Catalysis | Recyclable catalysts, ease of product separation. researchgate.net | Lower production costs, reduced waste streams. | Development of novel porous materials and immobilized catalysts. |
| Organocatalysis | Metal-free reactions, broad substrate scope. wustl.edu | Avoidance of heavy metal contamination, diverse synthetic routes. | Design of new bifunctional organocatalysts for asymmetric reactions. |
Development of Advanced Derivatization Strategies
The core structure of this compound is a versatile scaffold for creating a diverse library of derivatives with tailored properties. Future research will focus on advanced derivatization strategies to explore new chemical space and biological activities.
Derivatization of the carboxylic acid moiety can lead to the formation of esters, amides, and, most notably, peptides. Incorporating this compound into peptide chains creates β-peptides or peptidomimetics. researchgate.netmdpi.com These structures are of significant interest because they often exhibit enhanced stability against proteolytic degradation compared to their natural α-peptide counterparts. hilarispublisher.com Future work will involve synthesizing hybrid peptides containing both α- and β-amino acids to fine-tune their secondary structures, such as helices and turns, for specific biological targets. researchgate.netnih.gov
Modification of the N-acetyl group or substitution at the β-position can also yield novel compounds. For example, replacing the acetyl group with other acyl chains could modulate the lipophilicity and pharmacokinetic properties of the resulting molecules. Furthermore, creating derivatives with functional groups suitable for "click chemistry" or other bio-orthogonal reactions will enable their use as molecular probes for studying biological systems.
| Derivative Type | Modification Site | Potential Application | Research Goal |
| β-Peptidomimetics | Carboxylic Acid | Drug discovery (e.g., enzyme inhibitors, antimicrobials). mdpi.comhilarispublisher.com | Design of stable, bioactive folded structures (foldamers). |
| Functionalized Esters/Amides | Carboxylic Acid | Prodrugs, materials science. amerigoscientific.com | Tuning solubility, reactivity, and release characteristics. |
| N-Acyl Variants | Acetyl Group | Modulation of pharmacokinetic properties. | Improving membrane permeability and metabolic stability. |
| Bio-orthogonal Probes | Side Chain/Backbone | Chemical biology, diagnostic imaging. | Synthesis of derivatives for in-vivo tracking and target identification. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of this compound derivatives, researchers are increasingly turning to modern automation and manufacturing technologies. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.
Flow chemistry, or continuous flow synthesis, enables reactions to be performed in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology allows for precise control over reaction parameters, enhanced safety, and improved scalability. For the synthesis of chiral amines and their derivatives, continuous flow systems have been successfully combined with biocatalysis, using immobilized enzymes in packed-bed reactors. nih.govnih.gov This approach not only allows for the efficient production of the target molecule but also facilitates catalyst reuse. rsc.org Future research will focus on developing multi-step, telescoped flow systems that can perform the synthesis, derivatization, and purification of this compound derivatives in a single, uninterrupted process. nih.gov
Automated synthesis platforms, particularly those designed for solid-phase peptide synthesis (SPPS), are crucial for rapidly creating libraries of β-peptide derivatives. nih.govamericanpeptidesociety.org These systems automate the repetitive cycles of coupling and deprotection needed to build peptide chains, allowing for the parallel synthesis of hundreds of different molecules. nih.govpeptide.com The integration of microwave-assisted heating can further accelerate synthesis times, which is especially beneficial for difficult sequences. genscript.com The application of these high-throughput methods will be essential for systematically exploring the structure-activity relationships of peptides containing this compound.
Expansion of Theoretical and Computational Model Applications
Computational modeling is becoming an indispensable tool in the study of non-standard amino acids like this compound. byu.edu These methods provide insights into molecular structure, stability, and interactions that can be difficult to obtain through experimental techniques alone.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are being used to predict the conformational preferences of β-peptides. By understanding how the inclusion of this compound influences the folding of a peptide chain into stable secondary structures like helices or sheets, researchers can rationally design new foldamers with specific shapes and functions. researchgate.net For these simulations to be accurate, the development of refined force fields specifically parameterized for β-amino acids is an active area of research.
Quantum mechanics (QM) calculations can provide a deeper understanding of the electronic structure and reactivity of these molecules. byu.edu This is particularly useful for studying reaction mechanisms and predicting the outcomes of synthetic transformations. Hybrid QM/MM methods can be applied to simulate enzymatic reactions, such as those catalyzed by transaminases, to elucidate the factors controlling their stereoselectivity. researchgate.net The synergy between computational prediction and experimental validation will accelerate the discovery of novel catalysts and the design of more effective derivatives. byu.edu
Interdisciplinary Research Avenues for this compound Derivatives
The unique properties of this compound and its derivatives make them attractive for a range of interdisciplinary applications, extending beyond traditional medicinal chemistry.
In materials science , β-peptides are being explored as building blocks for novel biomaterials. Their ability to self-assemble into well-defined nanostructures, such as nanotubes and hydrogels, opens up possibilities for applications in tissue engineering, drug delivery, and nanotechnology. The N-acetyl group and the chiral center of this compound can influence the packing and stability of these self-assembled structures.
In catalysis , chiral β-amino acid derivatives, particularly those modified to include phosphine (B1218219) or other coordinating groups, can serve as ligands in asymmetric metal catalysis or as organocatalysts themselves. rsc.org The defined stereochemistry of the β-amino acid backbone can create a chiral environment around a metal center, enabling highly enantioselective transformations.
In the field of biomarker discovery , N-acetylated amino acids are recognized as metabolic products. mdpi.comnilssonlab.se Developing sensitive analytical methods to detect and quantify this compound or related metabolites in biological fluids could lead to new diagnostic tools for metabolic disorders. nih.gov Chiral materials are also being integrated into wearable sensors for biomarker sensing, an area where derivatives could potentially be applied. acs.org
The continued exploration of these interdisciplinary avenues will undoubtedly uncover new and unexpected applications for this versatile chemical entity and its derivatives.
Q & A
Q. What are the recommended methods for synthesizing (3S)-3-(acetylamino)butanoic acid in a laboratory setting?
- Methodological Answer : A common approach involves starting with chiral amino acid precursors. For example, (3S)-3-(Boc-amino)butanoic acid (Boc = tert-butoxycarbonyl) can be synthesized via Boc protection of the amino group followed by selective acetylation. Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the target compound. This method ensures stereochemical integrity . For verification, monitor reactions using thin-layer chromatography (TLC) and confirm purity via HPLC.
Q. How can the purity and enantiomeric excess of this compound be determined?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve enantiomers. Validate purity via H NMR (e.g., absence of extraneous peaks at δ 1.4–1.5 ppm for Boc-protected intermediates) and mass spectrometry. Quantitative F NMR (if fluorine-containing analogs are used) can also resolve discrepancies in reported data .
Q. What are the best practices for storing this compound to ensure stability?
- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the acetyl group. For short-term use, desiccate at 4°C. Monitor stability via periodic FT-IR analysis (amide I band at ~1650 cm) .
Advanced Research Questions
Q. How to resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) to confirm melting points. For spectral inconsistencies, compare C NMR chemical shifts (e.g., carbonyl carbons at ~170–175 ppm) with computational predictions (DFT-based methods). Polymorphism can be assessed via X-ray crystallography .
Q. What strategies are effective for introducing the (3S)-3-(acetylamino) group into complex organic molecules?
- Methodological Answer : Employ enzymatic resolution using lipases or acylases to achieve stereoselective acetylation. Alternatively, use Mitsunobu reactions with chiral auxiliaries (e.g., Sharpless epoxidation-derived catalysts) to install the (3S)-configured amino group. Monitor reaction progress via LC-MS and circular dichroism (CD) for stereochemical validation .
Q. How to design experiments to study the role of the acetyl group in the compound’s bioactivity?
- Methodological Answer : Synthesize analogs with modified acyl groups (e.g., Boc, trifluoroacetyl) and compare their binding affinity in enzyme inhibition assays (e.g., MMP-3 or IL-6 targets). Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Molecular dynamics simulations can elucidate structural effects of acetylation .
Physical and Chemical Properties of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
